molecular formula C15H16O2 B2742798 3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one CAS No. 95126-94-6

3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one

Cat. No.: B2742798
CAS No.: 95126-94-6
M. Wt: 228.291
InChI Key: TYWXTPZJOBOWNJ-UHFFFAOYSA-N
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Description

“3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” is an organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a fused ring system with both aromatic and aliphatic characteristics, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific effects of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” might include other isobenzofuran derivatives with different substituents. Examples could be:

  • 3-methyl-3-phenylisobenzofuran
  • 3a,4,7,7a-tetrahydroisobenzofuran-1-one

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

3-methyl-3-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-8,12-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWXTPZJOBOWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=CCC2C(=O)O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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